5-(4-Chlorophenyl)pyridin-3-ol
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Overview
Description
5-(4-Chlorophenyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-chlorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pyridin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypyridine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 5-(4-Chlorophenyl)pyridin-3-one.
Reduction: 5-Phenylpyridin-3-ol.
Substitution: 5-(4-Methoxyphenyl)pyridin-3-ol.
Scientific Research Applications
5-(4-Chlorophenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the chlorophenyl moiety play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyridin-3-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-(4-Methoxyphenyl)pyridin-3-ol: Contains a methoxy group instead of a chlorine atom, which can influence its electronic properties and interactions with biological targets.
5-(4-Bromophenyl)pyridin-3-ol:
Uniqueness
5-(4-Chlorophenyl)pyridin-3-ol is unique due to the presence of the chlorine atom, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its biological activity. The combination of the hydroxyl group and the chlorophenyl moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
1258631-99-0 |
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Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H |
InChI Key |
SADFMGNGYNDKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)O)Cl |
Origin of Product |
United States |
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